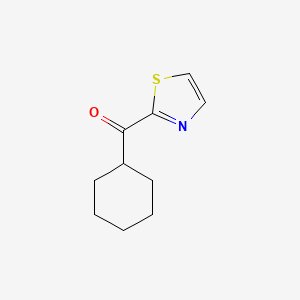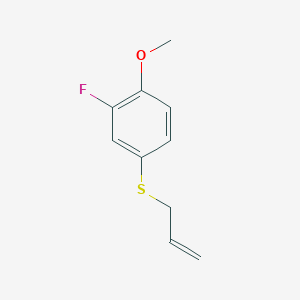
2-(2,4,5-Trifluorobenzoyl)thiazole
描述
2-(2,4,5-Trifluorobenzoyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a trifluorobenzoyl group. Thiazoles are known for their diverse biological activities and are integral in medicinal chemistry due to their presence in various pharmacologically active compounds . The trifluorobenzoyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trifluorobenzoyl)thiazole typically involves the reaction of 2-aminothiophenol with 2,4,5-trifluorobenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminothiophenol attacks the carbonyl carbon of the trifluorobenzoyl chloride, forming the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-(2,4,5-Trifluorobenzoyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position due to the electron-donating effect of the sulfur atom.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl group in the trifluorobenzoyl moiety.
Substitution: Halogenating agents can introduce halogen atoms into the thiazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiazole ring.
科学研究应用
2-(2,4,5-Trifluorobenzoyl)thiazole has a wide range of applications in scientific research:
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,4,5-Trifluorobenzoyl)thiazole involves its interaction with various molecular targets:
相似化合物的比较
- 2-(2,3,5-Trifluorobenzoyl)thiazole
- 2-(2,4-Difluorobenzoyl)thiazole
- 2-(2,4,5-Trichlorobenzoyl)thiazole
Comparison: 2-(2,4,5-Trifluorobenzoyl)thiazole is unique due to the presence of three fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its analogs. The trifluorobenzoyl group provides a balance of lipophilicity and electron-withdrawing effects, making it more effective in various applications .
属性
IUPAC Name |
1,3-thiazol-2-yl-(2,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NOS/c11-6-4-8(13)7(12)3-5(6)9(15)10-14-1-2-16-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMHSHMHAFLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C2=CC(=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248894 | |
| Record name | Methanone, 2-thiazolyl(2,4,5-trifluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443304-82-2 | |
| Record name | Methanone, 2-thiazolyl(2,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443304-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, 2-thiazolyl(2,4,5-trifluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


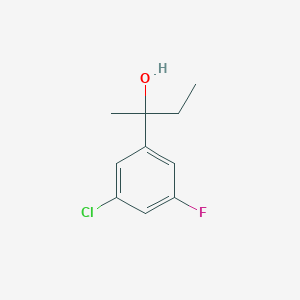
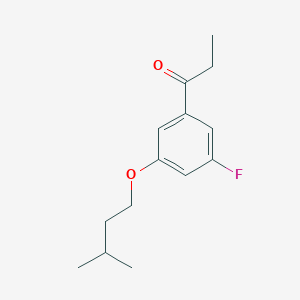
![1-Fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995115.png)



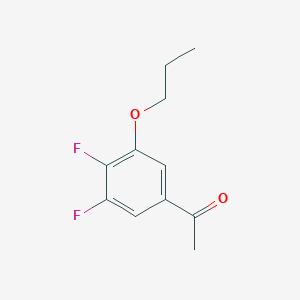
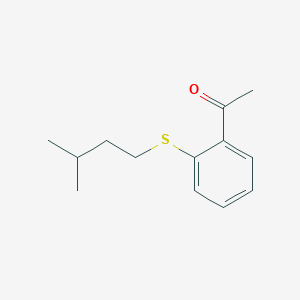
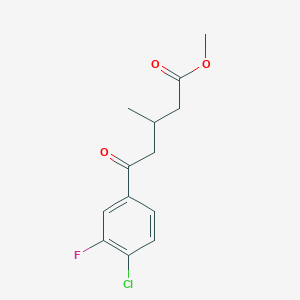
![4-[2-Chloro-4-(trifluoromethyl)-phenoxy]butanenitrile](/img/structure/B7995142.png)
![2-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde](/img/structure/B7995149.png)
